Z-Ala-Ser-OMe
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Overview
Description
Z-Ala-Ser-OMe: is a synthetic peptide compound composed of three amino acids: N-benzyloxycarbonyl-L-alanine, L-serine, and a methyl ester group. This compound is often used in peptide synthesis and biochemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Ser-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the sequential addition of protected amino acids. The protecting groups are removed after each coupling step to allow for the next amino acid to be added. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Ala-Ser-OMe can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic conditions, depending on the desired substitution.
Major Products:
Oxidation: Formation of hydroxylated peptides.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of various substituted peptides.
Scientific Research Applications
Chemistry: Z-Ala-Ser-OMe is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for understanding peptide bond formation and stability .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It can also be used as a substrate for protease assays .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and drug delivery agents .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a building block for more complex molecules .
Mechanism of Action
Z-Ala-Ser-OMe exerts its effects primarily through interactions with enzymes and proteins. The compound can act as a substrate for various proteases, leading to the cleavage of the peptide bond and the release of the individual amino acids. This interaction is crucial for studying enzyme kinetics and inhibition .
Comparison with Similar Compounds
Z-Val-Ala-Asp(OMe)-CH2F: Another peptide compound with similar applications in enzyme inhibition and biochemical research.
Fmoc-Gly-OMe: Used in solid-phase peptide synthesis and has similar reactivity.
Uniqueness: Z-Ala-Ser-OMe is unique due to its specific amino acid sequence and the presence of a methyl ester group, which influences its reactivity and interactions with enzymes. This makes it a valuable tool in studying peptide chemistry and enzyme mechanisms .
Properties
IUPAC Name |
methyl 3-hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-10(13(19)17-12(8-18)14(20)22-2)16-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,21)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVXGMLTOPUJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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